![molecular formula C23H29ClN2O2 B2866163 N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide CAS No. 1008424-30-3](/img/structure/B2866163.png)
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide
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Overview
Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, Li and coworkers reported a cascade with adamantane using N-methyl-N-phenylmethylacrylamide with Cu 2 O and dicumyl peroxide (DCP) to afford cyclized 3,3-dialkyloxindole .Molecular Structure Analysis
Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane derivatives are characterized by their unique physical and chemical properties. They have a high degree of symmetry and are characterized by particularly strong C–H bonds .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are known for their high thermal stability and unique structure, which makes them valuable in the synthesis of various functional materials. The compound can serve as a precursor for synthesizing monomers and polymers with diamond-like properties, known as diamondoids . These materials have potential applications in creating new materials based on natural and synthetic nanodiamonds, which are used in scientific and practical purposes.
Development of Bioactive Compounds
The structural features of adamantane derivatives, including the compound being analyzed, make them suitable for the development of bioactive compounds. These compounds can exhibit antimicrobial activity and are used in the treatment and prophylactics of severe diseases such as influenza, herpes, and pneumonia .
Anti-Dengue Virus Activity
Research has shown that adamantane derivatives can be synthesized for anti-viral activities, particularly against the dengue virus (DENV). The compound has structural features that are known to inhibit DENV, making it a candidate for the development of anti-dengue agents . This is especially important in tropical and subtropical regions where dengue fever is a major public health concern.
Pharmaceutical Applications
Due to its bioactive properties, the compound can be used in pharmaceutical applications. It can be a precursor for the synthesis of adamantaneamines, which are active ingredients in medications for treating viral diseases .
Quantum-Chemical Calculations
The compound’s structure allows for quantum-chemical calculations to investigate its electronic structure. This is crucial for understanding the chemical and catalytic transformations of adamantane derivatives, which can lead to the development of novel methods for their preparation .
Catalysis and Chemical Transformations
Adamantane derivatives, including the compound being discussed, can be used in catalysis. Their high reactivity offers extensive opportunities for utilization as starting materials in various chemical transformations. This includes the synthesis of other functional adamantane derivatives and exploration of their catalytic properties .
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Other adamantane derivatives have been shown to affect various biochemical pathways, including those involved in viral replication and cellular apoptosis
Pharmacokinetics
Other adamantane derivatives are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
Other adamantane derivatives have been shown to have antiviral activity, suggesting that this compound may also have similar effects .
Safety and Hazards
Future Directions
The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged . This includes the development of new methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations .
properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVOYBYXMSIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide |
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